molecular formula C23H21F3N2O3S B3545161 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3545161
M. Wt: 462.5 g/mol
InChI Key: BOGJGMYHTDLJIO-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative with a 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position . It has been evaluated in vitro as a cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitor .


Synthesis Analysis

The compound was designed and synthesized as part of a novel series of benzimidazole derivatives . The synthesis process involved multiple steps, including a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core with a 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position . It also contains a trifluoromethyl group attached to the phenyl ring .


Chemical Reactions Analysis

The compound is involved in reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 294.28 . It is a white to brown solid at room temperature .

Mechanism of Action

As a COX-1/COX-2 inhibitor, this compound likely works by blocking the action of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Future Directions

The compound shows promise as a COX-1/COX-2 inhibitor and could be further studied for its potential anti-inflammatory activity . Future research could also explore its potential applications in other areas, such as antimicrobial activity .

Properties

IUPAC Name

4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-16-6-3-4-7-18(16)15-28(32(2,30)31)21-12-10-17(11-13-21)22(29)27-20-9-5-8-19(14-20)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGJGMYHTDLJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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